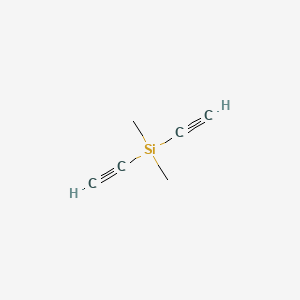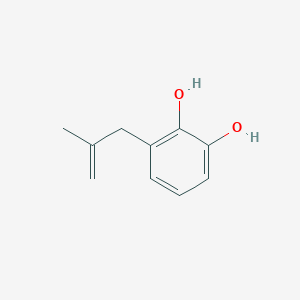
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 3-(2-methyl-2-propenyl)-, also known as 3-(2-methyl-2-propenyl)catechol, is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of a 1,2-benzenediol moiety. This compound contains a benzene ring with two hydroxyl groups at positions 1 and 2, and a 2-methyl-2-propenyl group at position 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- can be synthesized through various methods. One common approach involves the alkylation of catechol (1,2-benzenediol) with isoprene (2-methyl-1,3-butadiene) under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the alkylation process .
Industrial Production Methods
In industrial settings, the production of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted catechols depending on the electrophile used.
Scientific Research Applications
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used as an intermediate in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2-Benzenediol, 3-(2-methyl-2-propenyl)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the benzene ring can form hydrogen bonds with proteins and enzymes, affecting their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress levels .
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediol, 3-methyl-: Similar structure but with a methyl group instead of a 2-methyl-2-propenyl group.
1,3-Benzenediol, 2-methyl-: Similar structure but with hydroxyl groups at positions 1 and 3
Uniqueness
1,2-Benzenediol, 3-(2-methyl-2-propenyl)- is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
77391-95-8 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-(2-methylprop-2-enyl)benzene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-7(2)6-8-4-3-5-9(11)10(8)12/h3-5,11-12H,1,6H2,2H3 |
InChI Key |
MOTUKWXOBFPROQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1=C(C(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
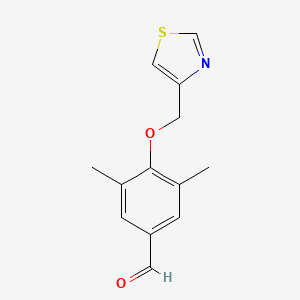
![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
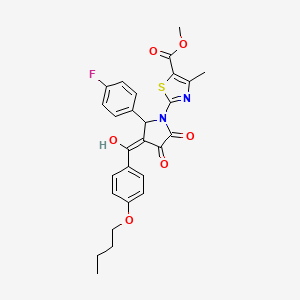
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)
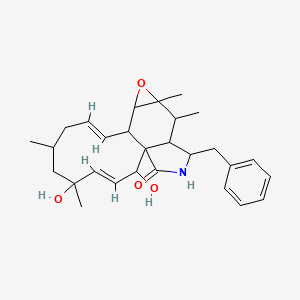
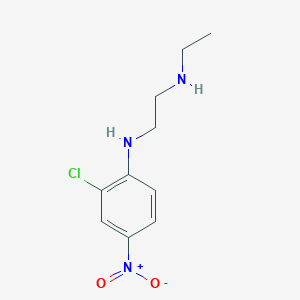
![(4-ethoxyphenyl)[1-methyl-2-(propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B14151779.png)
![3-{4-[(4-Butylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14151785.png)
